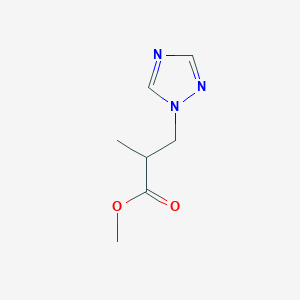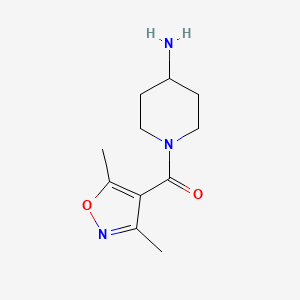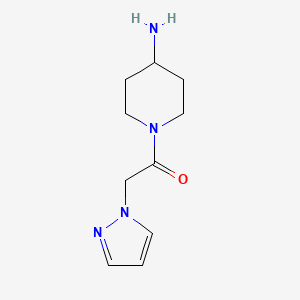![molecular formula C13H11ClN4 B1462596 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100726-45-2](/img/structure/B1462596.png)
4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned, “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, has a chlorine atom at the 4th position, a methyl group at the 6th position, and a p-tolyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the molecular weight, the types of atoms in the molecule, their arrangement, and the types of bonds between them.
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the substituents attached to the core structure. They can undergo various organic reactions such as substitution, addition, and elimination reactions .
Wissenschaftliche Forschungsanwendungen
Novel Intermediate for Pharmacologically Active Compounds
Research conducted by Ogurtsov and Rakitin (2021) highlights the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its utility as an intermediate for developing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, suggesting a broad application in drug development V. A. Ogurtsov, O. Rakitin, 2021.
Antiviral and Antitumor Activities
A study by Ugarkar et al. (1984) explored the synthesis of several pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents. These compounds demonstrated significant in vitro activity against HSV-2, with some showing potent inhibitory effects on the growth of leukemia cells. This research indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral and antitumor therapies B. Ugarkar, H. Cottam, P. Mckernan, R. K. Robins, G. R. Revankar, 1984.
Development of Pyrazolopyrimidine Nucleosides
Research by Cottam et al. (1983) on the glycosylation of pyrazolo[3,4-d]pyrimidines has led to the development of novel pyrazolopyrimidine nucleosides. These compounds provide new routes to nucleoside analogs, which are crucial in the treatment of viral infections and cancer, further underscoring the versatility and potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry H. Cottam, G. R. Revankar, R. K. Robins, 1983.
Antibacterial Applications
A study by Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effective inhibitory activity against several pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This research highlights the potential application of pyrazolo[3,4-d]pyrimidine derivatives as antibacterial agents H. Beyzaei, Mohammadreza Moghaddam‐manesh, R. Aryan, Behzad Ghasemi, A. Samzadeh‐Kermani, 2017.
Zukünftige Richtungen
The future research directions for pyrazolo[3,4-d]pyrimidines could involve exploring their potential biological activities, optimizing their synthesis, and studying their mechanism of action . For the specific compound “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, more research is needed to fully understand its properties and potential applications.
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-5-10(6-4-8)18-13-11(7-15-18)12(14)16-9(2)17-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAKKKLSJQZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



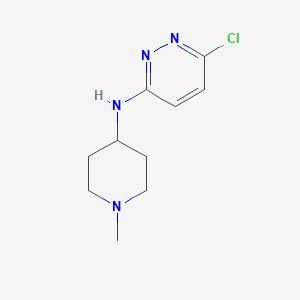
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)
![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
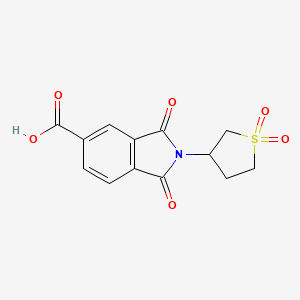
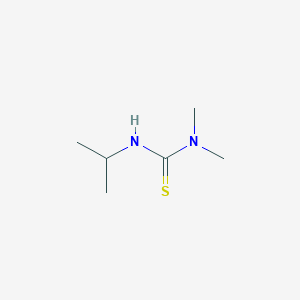
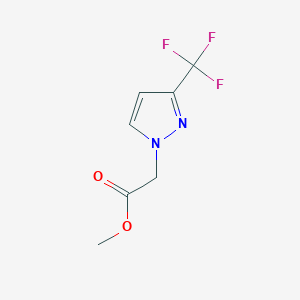
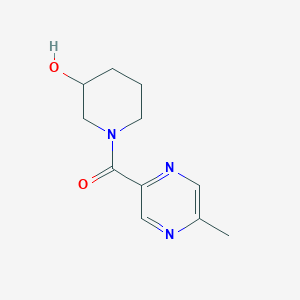
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)
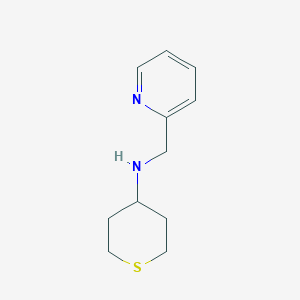
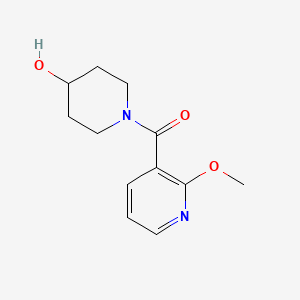
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
